
5-Cholesten-3beta-25-diol-3-sulfate
概要
説明
ラルスコーステロールは、DUR-928としても知られており、内因性の硫酸化オキシステロールであり、強力なエピジェネティックレギュレーターです。脂質代謝、炎症反応、細胞生存に重要な役割を果たします。 ラルスコーステロールは、アルコール性肝炎や代謝機能不全関連脂肪肝などの様々な肝疾患の治療に潜在的な可能性を示しています .
2. 製法
合成経路と反応条件: ラルスコーステロールは、コレステロール誘導体を用いた一連の化学反応によって合成されます。 重要なステップには、25-ヒドロキシコレステロールの硫酸化による25-ヒドロキシコレステロール-5-エン-3.beta.-イル水素硫酸塩の生成が含まれます .
工業的生産方法: ラルスコーステロールの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模な化学合成が用いられます。 このプロセスには通常、溶媒、触媒、および制御された温度と圧力条件の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Larsucosterol is synthesized through a series of chemical reactions involving cholesterol derivatives. The key steps include the sulfation of 25-hydroxycholesterol to produce 25-hydroxycholest-5-en-3.beta.-yl hydrogen sulfate .
Industrial Production Methods: Industrial production of larsucosterol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions .
化学反応の分析
Synthetic Preparation in Laboratory Settings
Chemical sulfation of 25-hydroxycholesterol
A common in vitro synthesis method involves:
-
Reagents : 25HC, triethylamine-sulfur trioxide pyridine complex, dry pyridine .
-
Conditions : Stirring at 25°C for 1–2 hours under anhydrous conditions .
-
Purification : HPLC using silica gel or C18 reverse-phase columns .
Key characteristics of synthetic 25HC3S :
-
Analytical confirmation :
Enzymatic Regulation and Feedback Mechanisms
25HC3S modulates its own biosynthesis through transcriptional regulation:
Biological Interactions and Downstream Effects
25HC3S participates in lipid metabolism through interactions with nuclear receptors and signaling pathways:
Antagonism of Liver X Receptors (LXRs)
-
Reaction : 25HC3S binds LXRs (α/β) with higher affinity than 25HC (K<sub>d</sub> = 12 nM vs. 45 nM) .
-
Outcome : Suppresses LXR-mediated transcription of SREBP-1c/2, reducing cholesterol and fatty acid synthesis .
Modulation of Inflammatory Pathways
-
Reaction : 25HC3S stabilizes IκBα by inhibiting TNFα-induced phosphorylation.
-
Outcome : Reduces nuclear translocation of NF-κB, lowering pro-inflammatory cytokine expression (e.g., IL-6, TNFα) .
Comparative Reactivity with Related Oxysterols
Compound | Sulfation Site | Biological Activity | Key Difference |
---|---|---|---|
25HC3S | 3β-OH | LXR antagonist, anti-inflammatory | Sulfate group enhances nuclear localization |
25-Hydroxycholesterol | None | LXR agonist, pro-inflammatory | Lacks sulfation-dependent regulatory effects |
24-Hydroxycholesterol | None | Promotes cholesterol efflux | Different hydroxylation pattern |
Stability and Degradation
科学的研究の応用
Therapeutic Applications
The therapeutic applications of 25HC3S are primarily focused on metabolic disorders:
- Non-Alcoholic Fatty Liver Disease (NAFLD) :
- Hyperlipidemia :
- Diabetes Management :
- Atherosclerosis Prevention :
Case Studies and Research Findings
Several studies have documented the effects and potential applications of 25HC3S:
作用機序
ラルスコーステロールは、DNAメチルトランスフェラーゼ(DNMT1、DNMT3a、およびDNMT3b)を阻害することで効果を発揮し、ストレス応答、細胞死、および脂質生合成に関連する細胞シグナル伝達経路に関与する遺伝子発現を調節します。 また、肝X受容体アンタゴニストとしても作用し、ステロール調節エレメント結合タンパク質1(SREBP-1)の活性化を抑制し、mRNAレベルを低下させることで、脂肪生成を減らし、コレステロール生合成を阻害します .
類似化合物:
25-ヒドロキシコレステロール: 脂質代謝調節特性が類似した別のコレステロール誘導体。
オキシステロール硫酸塩: エピジェネティックな調節機能が類似した化合物のクラス。
独自性: ラルスコーステロールは、強力なエピジェネティックな調節特性と、複数の細胞シグナル伝達経路を調節する能力により、ユニークです。 DNAメチルトランスフェラーゼ阻害剤と肝X受容体アンタゴニストの二重の役割により、肝疾患の治療的用途に有望な候補となっています .
類似化合物との比較
25-Hydroxycholesterol: Another cholesterol derivative with similar lipid metabolism regulatory properties.
Oxysterol Sulfates: A class of compounds with similar epigenetic regulatory functions.
Uniqueness: Larsucosterol is unique due to its potent epigenetic regulatory properties and its ability to modulate multiple cell signaling pathways. Its dual role as a DNA methyltransferase inhibitor and liver X receptor antagonist makes it a promising candidate for therapeutic applications in liver diseases .
生物活性
5-Cholesten-3β-25-diol-3-sulfate (25HC3S) is a sulfated oxysterol derived from 25-hydroxycholesterol, exhibiting significant biological activities that impact lipid metabolism and cellular signaling, particularly in the liver. This compound is recognized for its role as an antagonist to Liver X receptors (LXRs), which are pivotal in regulating cholesterol homeostasis and lipid biosynthesis.
The primary mechanism by which 25HC3S exerts its biological effects involves the inhibition of LXR signaling pathways. Unlike its precursor 25-hydroxycholesterol, which activates LXRs, 25HC3S functions as an antagonist, thereby suppressing the expression of genes involved in lipid synthesis. This antagonism leads to decreased levels of fatty acids and triglycerides by inhibiting the SREBP (Sterol Regulatory Element-Binding Protein) signaling pathway.
Recent studies have shown that 25HC3S can:
- Reduce lipid accumulation : It decreases intracellular neutral lipids and cholesterol levels by inhibiting key enzymes such as acetyl-CoA carboxylase (ACC-1) and fatty acid synthase (FAS) .
- Regulate inflammatory responses : By increasing the expression of IκBβ, it blocks TNFα induction, thereby reducing NFκB levels, which are associated with inflammation .
- Promote cell survival : The compound has been linked to enhanced cell proliferation in hepatic tissues while downregulating apoptosis-related genes .
Biological Activities
The biological activities of 25HC3S can be summarized as follows:
Activity | Description |
---|---|
LXR Antagonism | Suppresses LXR-mediated transcription of genes involved in lipid biosynthesis. |
Lipid Metabolism Regulation | Decreases synthesis of fatty acids and triglycerides through SREBP inhibition. |
Anti-inflammatory Effects | Reduces inflammation by modulating NFκB signaling pathways. |
Cell Proliferation | Induces hepatic cell proliferation while inhibiting apoptosis. |
Research Findings
Several studies have explored the implications of 25HC3S in various contexts:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that 25HC3S may hold therapeutic potential for NAFLD by modulating lipid metabolism and reducing hepatic steatosis . In animal models, administration of 25HC3S led to significant reductions in hepatic triglyceride levels.
- Cholesterol Homeostasis : The sulfation process that produces 25HC3S from 25-hydroxycholesterol is catalyzed by sterol sulfotransferase 2B1b (SULT2B1b). This enzyme's activity is crucial for maintaining cholesterol balance within cells, suggesting a feedback mechanism where elevated levels of 25HC3S can inhibit further cholesterol synthesis .
- Gene Expression Modulation : Studies utilizing PCR arrays have demonstrated that both endogenous and exogenous administration of 25HC3S significantly alters the expression profiles of genes related to lipid metabolism and cell cycle regulation, indicating its role as a potent epigenetic regulator .
Case Study 1: In Vivo Effects on Hepatic Lipid Accumulation
In a study involving mice models with induced NAFLD, treatment with 25HC3S resulted in a marked decrease in hepatic lipid accumulation compared to controls. The study highlighted that the compound effectively reduced the expression of SREBP-1c and other lipogenic genes, leading to improved metabolic profiles.
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the anti-inflammatory properties of 25HC3S in macrophage cultures exposed to lipopolysaccharides (LPS). The results showed that treatment with the compound significantly diminished pro-inflammatory cytokine production, corroborating its potential therapeutic role in inflammatory diseases.
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUZYOCNZPYXOA-ZHHJOTBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884905-07-1 | |
Record name | Larsucosterol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LARSUCOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).
ANone:
- Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []
A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.
ANone: The biosynthesis of 25HC3S occurs in a two-step process:
- Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]
- Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]
ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.
- Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.
- Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []
- Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []
ANone:
- In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]
- In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []
A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。